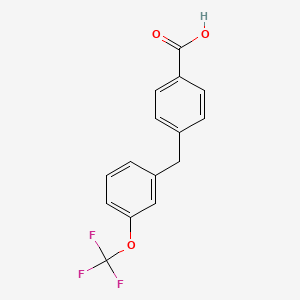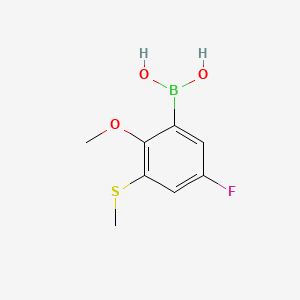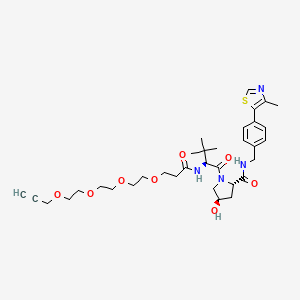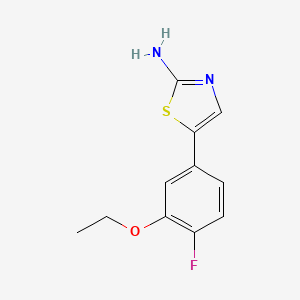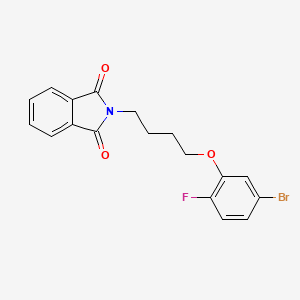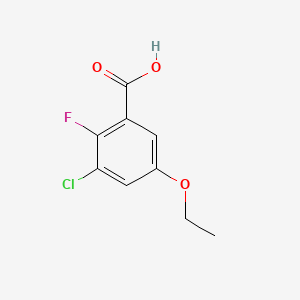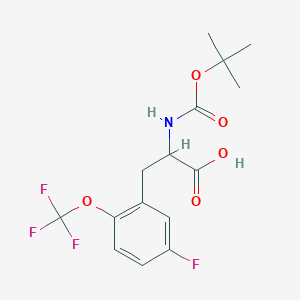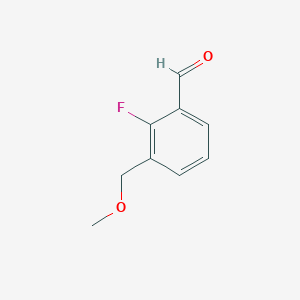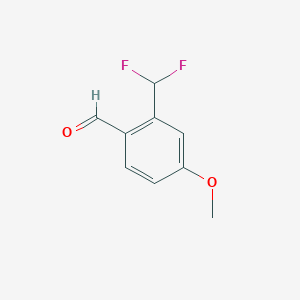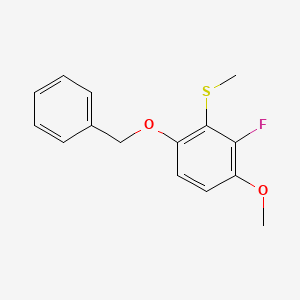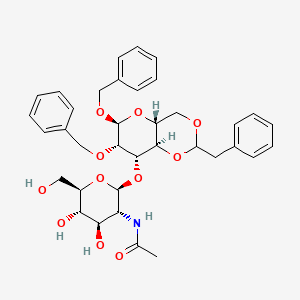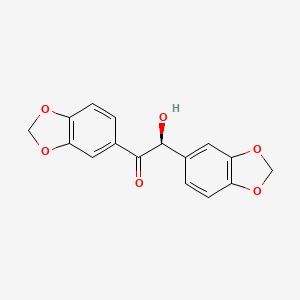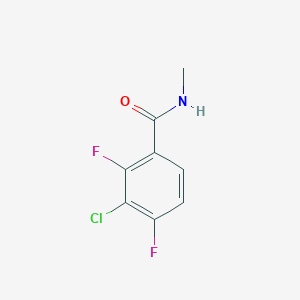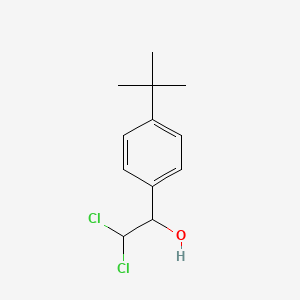
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a dichloroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form a dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroacetone.
Reduction: 1-(4-(Tert-butyl)phenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-(Tert-butyl)phenyl)-2,2-diaminoethanol or 1-(4-(Tert-butyl)phenyl)-2,2-dithioethanol.
Applications De Recherche Scientifique
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol exerts its effects involves interactions with cellular components. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dichloroethanol moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dichloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a tert-butylphenyl group with a benzoyl chloride functional group.
4-tert-Butylacetophenone: Features a tert-butylphenyl group with an acetophenone moiety.
Uniqueness: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is unique due to the presence of both the tert-butylphenyl and dichloroethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C12H16Cl2O |
|---|---|
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,10-11,15H,1-3H3 |
Clé InChI |
OYRNYMKFRQUOAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


